

# Microbial Production of Nootkatone in *Saccharomyces cerevisiae*: Application Notes and Protocols

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## Compound of Interest

Compound Name: Nootkatone

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## Abstract

(+)-**Nootkatone** is a high-value sesquiterpenoid prized for its characteristic grapefruit aroma and flavor, with applications in the food, fragrance, and pharmaceutical industries. Traditional extraction from plants is inefficient and costly. This document provides a comprehensive overview and detailed protocols for the microbial production of (+)-**nootkatone** using metabolically engineered *Saccharomyces cerevisiae*. By leveraging the yeast's native mevalonate (MVA) pathway and introducing heterologous enzymes, a robust and sustainable platform for **nootkatone** biosynthesis can be established. These notes cover strain construction, fermentation, product extraction, and quantification.

## Introduction

*Saccharomyces cerevisiae* is an ideal host for producing valuable terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and the presence of the endogenous MVA pathway, which synthesizes the universal sesquiterpene precursor farnesyl pyrophosphate (FPP). The biosynthesis of (+)-**nootkatone** from FPP is a three-step enzymatic process that can be heterologously expressed in yeast. This involves the conversion of FPP to (+)-valencene, followed by two oxidation steps to yield (+)-**nootkatone**. Metabolic engineering

strategies are crucial to enhance the flux towards FPP and efficiently channel it to the final product.

## Biosynthetic Pathway and Metabolic Engineering Strategies

The production of (+)-**nootkatone** in *S. cerevisiae* is achieved by introducing a heterologous three-enzyme pathway. The metabolic engineering strategies focus on increasing the precursor supply and expressing robust enzymes for the conversion steps.

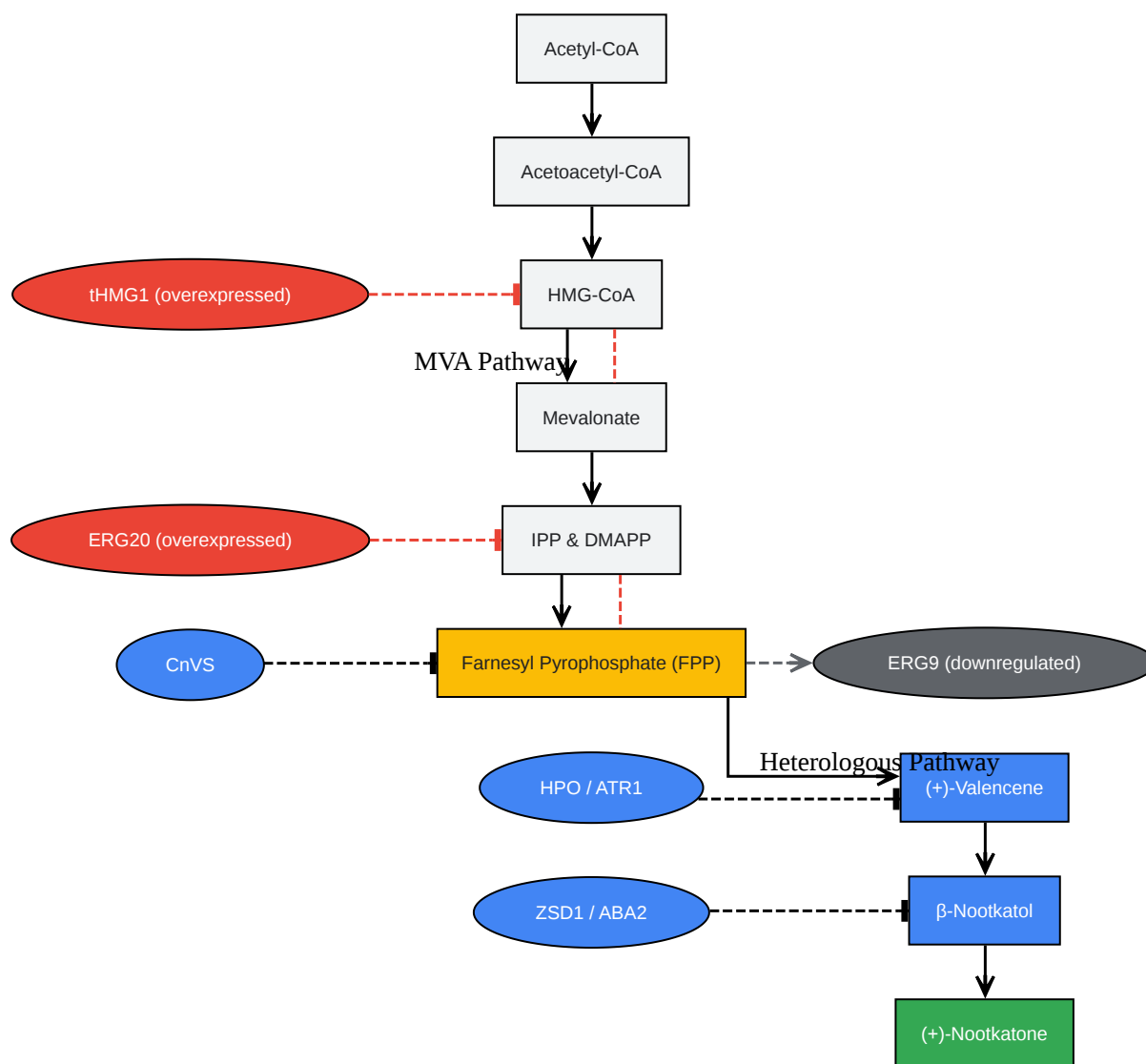
The biosynthetic pathway for (+)-**nootkatone** in engineered *S. cerevisiae* begins with the central metabolite acetyl-CoA and proceeds through the MVA pathway to produce FPP. The heterologous pathway then converts FPP to (+)-**nootkatone**.

- FPP to (+)-Valencene: FPP is converted to (+)-valencene by a (+)-valencene synthase (VS). A commonly used and effective enzyme is CnVS from *Callitropsis nootkatensis*.
- (+)-Valencene to  $\beta$ -Nootkatol: (+)-Valencene is hydroxylated to form  $\beta$ -nootkatol. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450). A frequently used P450 is the premnaspirodiene oxygenase (HPO) from *Hyoscyamus muticus*, often co-expressed with a cytochrome P450 reductase (CPR), such as ATR1 from *Arabidopsis thaliana*, to ensure efficient electron transfer.
- $\beta$ -Nootkatol to (+)-**Nootkatone**: The final oxidation of  $\beta$ -nootkatol to (+)-**nootkatone** is carried out by a dehydrogenase. Short-chain dehydrogenase/reductase (SDR) family enzymes, such as ZSD1 from *Zingiber zerumbet* and ABA2 from *Citrus sinensis*, have proven effective.<sup>[1][2]</sup>

To increase the production of (+)-**nootkatone**, several metabolic engineering strategies are employed:

- Enhancing the MVA Pathway:
  - Overexpression of a truncated form of HMG-CoA reductase (tHMG1), the rate-limiting enzyme of the MVA pathway.

- Overexpression of the FPP synthase (ERG20). To further channel FPP towards valencene, ERG20 can be fused to the valencene synthase (CnVS).[\[1\]](#)[\[2\]](#)
- Reducing Competing Pathways:
  - Downregulation of the squalene synthase (ERG9), which diverts FPP to ergosterol biosynthesis.[\[1\]](#)[\[2\]](#)
- Optimizing Enzyme Expression:
  - Codon optimization of heterologous genes for expression in *S. cerevisiae*.
  - Screening for and expressing highly active enzyme variants.



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Caption: **Nootkatone** biosynthetic pathway in engineered *S. cerevisiae*.

## Quantitative Data Summary

The following tables summarize the production of (+)-valencene and (+)-**nootkatone** in engineered *S. cerevisiae* from various studies.

Table 1: Production of (+)-Valencene in Engineered *S. cerevisiae*

Strain Engineering Strategy	Fermentation Scale	Titer (mg/L)	Reference
Overexpression of CnVS, ERG20 fusion, tHMG1, and downregulation of ERG9	Shake Flask	217.95	<a href="#">[1]</a> <a href="#">[2]</a>
Gene screening, protein engineering, and pathway optimization	Fed-batch	16,600	<a href="#">[3]</a>

Table 2: Production of (+)-**Nootkatone** in Engineered *S. cerevisiae*

Strain Engineering Strategy	Fermentation Scale	Titer (mg/L)	Reference
Overexpression of CnVS, HPO, ZSD1, and MVA pathway engineering	Shake Flask	59.78	<a href="#">[1]</a> <a href="#">[2]</a>
Multicopy integration of tHMG1 and ERG20-CnVS fusion	Shake Flask	85.43	<a href="#">[4]</a> <a href="#">[5]</a>
Multicopy integration of tHMG1 and ERG20-CnVS fusion	Fed-batch Bioreactor	804.96	<a href="#">[4]</a> <a href="#">[5]</a>
Probing synergistic ratio of P450/CPR	Fed-batch Bioreactor	1,020	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

### Protocol 1: Construction of Nootkatone-Producing *S. cerevisiae* Strain

This protocol outlines the general steps for constructing a yeast strain capable of producing **nootkatone**. This involves cloning the necessary genes into yeast expression vectors and transforming them into a suitable host strain.

Materials:

- *S. cerevisiae* host strain (e.g., W303-1A or CEN.PK2-1C)
- Yeast expression vectors (e.g., pRS series with different auxotrophic markers)
- Genes to be expressed (codon-optimized for *S. cerevisiae*):
  - (+)-Valencene synthase (CnVS)
  - Cytochrome P450 monooxygenase (HPO)
  - Cytochrome P450 reductase (ATR1)
  - Dehydrogenase (ZSD1 or ABA2)
  - Truncated HMG-CoA reductase (tHMG1)
  - FPP synthase (ERG20)
- Restriction enzymes, T4 DNA ligase, or Gibson Assembly/T5 exonuclease-dependent assembly kits
- *E. coli* DH5α for plasmid propagation
- LB medium and appropriate antibiotics
- YPD and selective YNB media
- Lithium acetate, PEG 3350, single-stranded carrier DNA for yeast transformation

## Procedure:

- Gene Synthesis and Cloning:

1. Synthesize the coding sequences of CnVS, HPO, ATR1, ZSD1/ABA2, tHMG1, and ERG20, with codon optimization for *S. cerevisiae*.
2. Clone each gene into a yeast expression vector under the control of a strong promoter (e.g., PTEF1 or PGAL1) and a terminator (e.g., TCYC1). Use different auxotrophic markers for each plasmid to allow for co-transformation and selection. For multi-gene expression from a single plasmid, construct expression cassettes in tandem.
3. For gene fusions (e.g., ERG20-CnVS), use a flexible linker sequence (e.g., (GGGGS)<sub>n</sub>) between the coding sequences.
4. Verify the constructs by restriction digestion and sequencing.

- Yeast Transformation (Lithium Acetate Method):

1. Inoculate a single colony of the *S. cerevisiae* host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
2. Inoculate the overnight culture into 50 mL of fresh YPD to an OD<sub>600</sub> of ~0.2 and grow to an OD<sub>600</sub> of 0.6-0.8.
3. Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM lithium acetate (LiAc).
4. Incubate for 15 minutes at 30°C.
5. In a microfuge tube, mix 100 µL of the yeast suspension with 240 µL of 50% (w/v) PEG 3350, 36 µL of 1 M LiAc, 25 µL of single-stranded carrier DNA (2 mg/mL), and 1-5 µg of plasmid DNA.
6. Vortex and incubate at 30°C for 30 minutes.
7. Heat shock at 42°C for 15-20 minutes.

8. Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
  9. Plate 100-200  $\mu$ L of the cell suspension onto selective YNB agar plates lacking the appropriate auxotrophic nutrients.
  10. Incubate at 30°C for 2-4 days until colonies appear.
- Verification of Transformants:
    1. Pick individual colonies and perform colony PCR to verify the integration of the expression cassettes.
    2. Confirm protein expression by Western blotting if antibodies are available, or proceed directly to functional analysis by fermentation.

## Protocol 2: Fed-Batch Fermentation for Nootkatone Production

This protocol describes a fed-batch fermentation process to achieve high cell density and increased **nootkatone** production.

Materials:

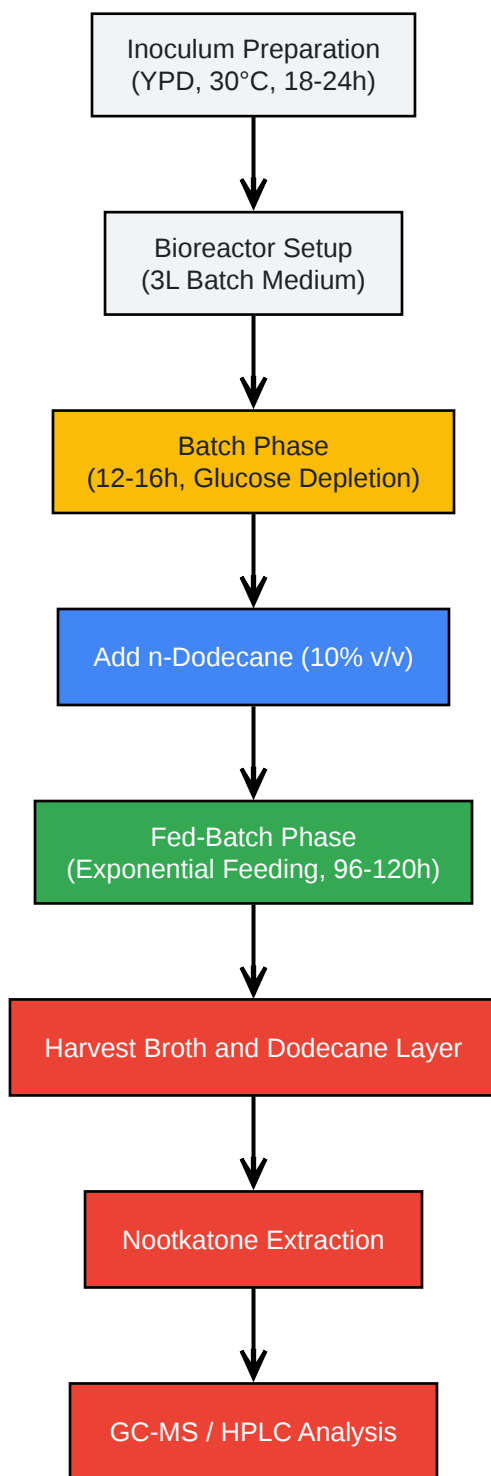
- Engineered *S. cerevisiae* strain
- Batch medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, 1.3 g (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>, 6.0 g KH<sub>2</sub>PO<sub>4</sub>, 0.5 g MgSO<sub>4</sub>·7H<sub>2</sub>O, 1 mL trace metal solution, 1 mL vitamin solution.
- Feeding medium (per liter): 500 g glucose, 20 g yeast extract, 40 g peptone.
- n-Dodecane (for in-situ product extraction)
- Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO).

Procedure:

- Inoculum Preparation:



1. Inoculate a single colony of the engineered strain into 10 mL of YPD medium and grow overnight at 30°C, 200 rpm.
  2. Transfer the overnight culture to 200 mL of YPD in a 1 L flask and grow for 18-24 hours at 30°C, 200 rpm.
- Bioreactor Setup and Batch Phase:
    1. Prepare 3 L of batch medium in the bioreactor and sterilize.
    2. Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.
    3. Set the fermentation parameters: Temperature = 30°C, pH = 5.5 (controlled with NH<sub>4</sub>OH and H<sub>3</sub>PO<sub>4</sub>), aeration = 1 vvm, and agitation to maintain DO above 30%.
    4. Run in batch mode until the initial glucose is nearly depleted (typically 12-16 hours), indicated by a sharp increase in DO.
  - Fed-Batch Phase:
    1. After the batch phase, add 10% (v/v) n-dodecane to the bioreactor to create an organic overlay for **nootkatone** capture.
    2. Start the feeding of the concentrated feeding medium. An exponential feeding strategy is often used to maintain a constant specific growth rate (e.g., 0.1 h<sup>-1</sup>). The feed rate (F) can be calculated as:  $F(t) = (\mu / YX/S) * X_0V_0 * e^{\mu t} / S_f$ , where  $\mu$  is the desired specific growth rate, YX/S is the biomass yield on substrate, X<sub>0</sub> and V<sub>0</sub> are the initial biomass concentration and volume at the start of the feed, t is time, and S<sub>f</sub> is the substrate concentration in the feed. Alternatively, a simpler constant or step-wise feeding strategy can be employed.
    3. Continue the fermentation for 96-120 hours.
  - Sampling and Monitoring:
    1. Take samples periodically to measure cell density (OD600), glucose concentration, and **nootkatone** production.



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